molecular formula (C6H5)4Ge<br>C24H20Ge B086223 Tetraphenylgermane CAS No. 1048-05-1

Tetraphenylgermane

Cat. No. B086223
CAS RN: 1048-05-1
M. Wt: 381 g/mol
InChI Key: ILEXMONMGUVLRM-UHFFFAOYSA-N
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Description

Tetraphenylgermane is a germanium-based compound with the formula (C6H5)4Ge. It is known for its unique chemical and physical properties which make it a subject of interest in organometallic chemistry.

Synthesis Analysis

The synthesis of Tetraphenylgermane involves organometallic routes that have been explored for the preparation of this compound. For example, the synthesis and characterization of related compounds, such as Tetrakis(2,6-diethylphenyl)digermene, provide insights into the methods that can be adapted for Tetraphenylgermane synthesis. These processes often involve the use of germanium halides and phenyl-based reactants under controlled conditions (Snow et al., 1984).

Molecular Structure Analysis

The molecular structure of Tetraphenylgermane has been determined through crystallography. It is tetragonal, with distinct Ge–C and C–C bond lengths and angles that define its geometry. The molecule exhibits symmetry with an average Ge–C bond length of 1.954 Å and a C–Ge–C angle of 109.5°, indicating a tetrahedral configuration around the germanium atom (Chieh, 1971).

Chemical Reactions and Properties

Tetraphenylgermane participates in various chemical reactions that highlight its reactivity and applications in synthesis. For instance, it can undergo hydrogermolysis reactions, leading to the formation of oligogermanes. These reactions are selective and can be used to synthesize linear and branched oligogermanes with defined structures (Samanamu et al., 2012).

Scientific Research Applications

  • Crystal Structure : Tetraphenylgermane has a tetragonal crystal structure with symmetry and specific geometric parameters such as Ge–C and C–C bond lengths, and C–Ge–C bond angles (P. C. Chieh, 1971).

  • Vibrational Spectra : The vibrational spectra of tetraphenylgermane and its deuterated variant have been studied, providing insights into its molecular vibrations and structure (J. Durig, C. W. Sink, J. B. tturner, 1970).

  • Applications in Materials Science : Tetraphenylgermane and related molecules have potential applications in materials science, supramolecular chemistry, and asymmetric catalysis, as demonstrated by research on synthesizing tetraphenylene derivatives (Hang Jiang et al., 2016).

  • NMR Spectroscopy : The spin-lattice relaxation times (T1) of 73Ge nuclei in tetraphenylgermane have been determined, contributing to the understanding of its magnetic properties (Y. Takeuchi et al., 2001).

  • Polymer Solar Cells : Tetraphenylgermane-based electron acceptors have been used in efficient polymer solar cells, highlighting its role in renewable energy technologies (Yuhang Liu et al., 2015).

  • Chemical Vapor Deposition : Tetraphenylgermane has been utilized in the chemical vapor deposition of amorphous silicon-germanium films, showing its relevance in semiconductor technology (F. Ishihara et al., 1995).

  • Photoinitiators in Polymerization : Germanium-based photoinitiators, including tetraphenylgermane derivatives, have been explored for their efficiency in radical polymerization, indicating its potential in polymer chemistry (Anna Eibel et al., 2018).

Safety And Hazards

Tetraphenylgermane may cause skin and eye irritation, and it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It’s also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

tetraphenylgermane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H20Ge/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEXMONMGUVLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(C6H5)4Ge, C24H20Ge
Record name tetraphenylgermane
Source Wikipedia
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DSSTOX Substance ID

DTXSID3061429
Record name Germane, tetraphenyl-
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Molecular Weight

381.0 g/mol
Source PubChem
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Product Name

Tetraphenylgermane

CAS RN

1048-05-1
Record name Tetraphenylgermane
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Record name Tetraphenylgermane
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Record name Germane, tetraphenyl-
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Record name Tetraphenylgermanium
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Record name TETRAPHENYLGERMANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
291
Citations
PC Chieh - Journal of the Chemical Society A: Inorganic, Physical …, 1971 - pubs.rsc.org
Crystals of tetraphenylgermane, (C6H5)4Ge, are tetragonal, a= 11·613, c= 6·904, space group P21c, with Z= 2. The structure which is similar to that of tetraphenylstannane was refined …
Number of citations: 24 pubs.rsc.org
É Csákvári, IF Shishkov, B Rozsondai… - Journal of Molecular …, 1990 - Elsevier
The structures of free Ph 4 M molecules (MSi, Ge, Sn) have been analysed by electron diffraction. Only a limited amount of reliable structural information could be determined since …
Number of citations: 16 www.sciencedirect.com
DH Berne, O Popovych - Analytical Chemistry, 1972 - ACS Publications
According to a model of ion solvation, the medium effect, log „, of a large ion can be approximated by the sum of the log my for a structurally analogous un-charged molecule and a Born …
Number of citations: 24 pubs.acs.org
F Glockling, KA Hooton - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… reaction between germanium (I1) iodide and phenyl-lithium is amorphous polymeric material containing Ph, Ge, Ph, Ge, PhGe, and Ge groups together with some tetraphenylgermane …
Number of citations: 20 pubs.rsc.org
H Gilman, CW Gerow - Journal of the American Chemical Society, 1955 - ACS Publications
… In no reaction has there been isolated any product from the phenyllithium whichshould be present from the cleavage of tetraphenylgermane with lithium. Presumably it is destroyed by …
Number of citations: 35 pubs.acs.org
H Gilman, CW Gerow - Journal of the American Chemical Society, 1955 - ACS Publications
… method of choice starting from germanium tetrachloride, but yields obtained in thisLaboratory were low, and the separation of the hexaphenyldigermane from the tetraphenylgermane …
Number of citations: 39 pubs.acs.org
H Mohan, AJ Singh - 1986 - nopr.niscpr.res.in
Tetraphenylgermane [(C6Hs) 4Ge] is an interesting compound for radiation and photochemical studies 1, 2. Because of its crystallinity and low and stable melting point, zone melting …
Number of citations: 0 nopr.niscpr.res.in
H Gilman, CW Gerow - Journal of the American Chemical Society, 1956 - ACS Publications
… tetraphenylgermane. The latter reaction has been successfully repeated in this Laboratory. … 86% yield of triphenylgermanecarboxylic acidand a small amount of tetraphenylgermane. …
Number of citations: 54 pubs.acs.org
H Gilman, CW Gerow - Journal of the American Chemical Society, 1957 - ACS Publications
… (0.02 mole) of tetraphenylgermane was added to 5.04 g. (0.02 mole) of octadecene-1 dissolved in 25 ml. … (0.02 mole) of tetraphenylgermane. In neither case … of tetraphenylgermane was …
Number of citations: 28 pubs.acs.org
DA Domrachev, KG Shal'nova… - Bulletin of the Academy of …, 1972 - Springer
… the liberation of a large amount of allylbenzene was observed in the case of tetraphenyllead, for tetraphenyltin this product practically failed to exist, while tetraphenylgermane failed to …
Number of citations: 3 link.springer.com

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